

Ceftriaxone sodium salt CAS number and molecular weight

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
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Ceftriaxone Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Ceftriaxone Sodium, a third-generation cephalosporin antibiotic. This document outlines its chemical properties, mechanisms of action, and detailed experimental protocols relevant to its study and application in research and drug development.

Data Presentation: Chemical and Physical Properties

Ceftriaxone sodium exists in various forms, primarily differing by their degree of hydration. These differences are reflected in their Chemical Abstracts Service (CAS) numbers and molecular weights. The following table summarizes the key quantitative data for distinct forms of ceftriaxone sodium.



Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Anhydrous	74578-69-1	C18H16N8Na2O7S3	598.54
Hemiheptahydrate	104376-79-6	C18H16N8Na2O7S3 · 3.5H2O	661.60
Sesquaterhydrate	Not specified	C18H16N8Na2O7S3 · 1.5H2O	625.59 (calculated)
Generic Salt	104376-79-6	C18H17N8NaO7S3	576.60[1]

Core Mechanisms of Action and Signaling Pathways

Ceftriaxone's primary and well-established mechanism of action is the inhibition of bacterial cell wall synthesis. However, recent research has uncovered "off-target" effects, demonstrating its role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3 β) and Aurora B Kinase.

Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, ceftriaxone targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftriaxone disrupts cell wall integrity, leading to bacterial cell lysis and death.[3]



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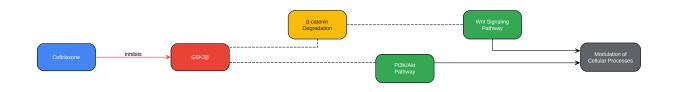
Ceftriaxone's inhibition of bacterial cell wall synthesis.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)

Ceftriaxone has been identified as a covalent inhibitor of GSK3β.[4] GSK3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen



metabolism, inflammation, and cell survival. Inhibition of GSK3β by ceftriaxone can modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which have implications in neuroprotection and cancer.[4][5]



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Ceftriaxone's inhibitory effect on the GSK3β signaling pathway.

Inhibition of Aurora B Kinase

Research has also demonstrated that ceftriaxone can act as an inhibitor of Aurora B kinase.[6] [7] Aurora B is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. By inhibiting Aurora B, ceftriaxone can induce G2/M cell cycle arrest and apoptosis, suggesting a potential application in cancer therapy.[8]



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Ceftriaxone's inhibitory effect on the Aurora B signaling pathway.

Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of ceftriaxone against a specific bacterial strain.[9][10]

Materials:

- Ceftriaxone sodium salt
- Sterile 96-well microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluent (e.g., saline or CAMHB)
- Incubator (35°C ± 2°C)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of ceftriaxone in a suitable sterile solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 μg/mL).
- Serial Dilutions: Perform two-fold serial dilutions of the ceftriaxone stock solution in CAMHB
 across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128
 μg/mL to 0.06 μg/mL).[9]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the prepared bacterial inoculum to each well containing the ceftriaxone dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).



- Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits
 visible growth of the bacteria.[11] This can be determined visually or by measuring the
 optical density at 600 nm.

In Vitro GSK3ß Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of ceftriaxone against GSK3β. [12]

Materials:

- Recombinant human GSK3β enzyme
- GSK3β substrate (e.g., a synthetic peptide)
- Ceftriaxone sodium salt
- ATP
- · Kinase assay buffer
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GSK3β substrate, and varying concentrations of ceftriaxone.
- Enzyme Addition: Add the recombinant GSK3β enzyme to each well, except for the noenzyme control wells.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.



- Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each ceftriaxone concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Aurora B Kinase Inhibition Assay

This protocol details a method to evaluate the inhibitory effect of ceftriaxone on Aurora B kinase activity.[13][14]

Materials:

- Recombinant human Aurora B kinase
- Aurora B substrate (e.g., histone H3)
- Ceftriaxone sodium salt
- ATP
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the Aurora B substrate (histone H3), and a range of ceftriaxone concentrations.
- Enzyme Addition: Add the recombinant Aurora B kinase to each well, excluding the noenzyme control wells.



- Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Detection: Terminate the reaction and measure the amount of ADP produced using a suitable kinase assay kit as per the manufacturer's protocol. The signal generated is directly proportional to the kinase activity.
- Data Analysis: Determine the percent inhibition of Aurora B activity for each concentration of ceftriaxone compared to the control and calculate the IC₅₀ value.

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